Clindamycin-13C,D3 is a stable isotope-labeled derivative of clindamycin, a semi-synthetic antibiotic derived from lincomycin. This compound is classified as a lincosamide antibiotic, primarily used for its bacteriostatic properties against a broad spectrum of gram-positive bacteria and anaerobes. The inclusion of carbon-13 and deuterium in its structure allows for enhanced tracking and quantification in biochemical studies, particularly in mass spectrometry applications.
Clindamycin-13C,D3 is synthesized from lincomycin through various chemical modifications. As a lincosamide antibiotic, it functions by inhibiting bacterial protein synthesis, making it effective against infections caused by susceptible microorganisms. Clindamycin itself is classified under the category of antibiotics that target bacterial ribosomes, specifically the 50S subunit.
The synthesis of Clindamycin-13C,D3 involves several key steps:
This multi-step synthetic route ensures the accurate incorporation of isotopes while maintaining the biological activity of the original compound .
Clindamycin-13C,D3 retains the core structure of clindamycin, characterized by a lincosamide backbone. The introduction of carbon-13 and deuterium isotopes does not alter its fundamental molecular architecture but provides distinct mass characteristics useful for analytical purposes.
The presence of these isotopes allows for precise tracking in metabolic studies and pharmacokinetic evaluations .
Clindamycin-13C,D3 can participate in various chemical reactions relevant to its application:
Common reagents used include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and triphenylphosphine for substitution reactions .
Clindamycin-13C,D3 exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, specifically targeting the 23S ribosomal RNA component. This binding inhibits protein synthesis by blocking peptide bond formation during translation, ultimately leading to bacterial growth inhibition. The compound's mechanism disrupts critical cellular processes, affecting cell wall integrity and reducing adherence to host cells .
Clindamycin-13C,D3 exhibits several notable physical and chemical properties:
These properties make it suitable for both clinical applications and research purposes .
Clindamycin-13C,D3 is primarily utilized in research settings for:
Its isotopic labeling facilitates detailed tracking and analysis in various experimental contexts .
Stable isotope labeling has revolutionized drug development by enabling precise tracking of drug molecules in vitro and in vivo. Unlike radioactive isotopes, 13C and deuterium introduce no safety hazards, making them ideal for laboratory and clinical research. Clindamycin-13C,D3 exemplifies this approach, where isotopic enrichment at the N-methyl group (specifically 13CH3 → 13CD3) creates a 4 Da mass shift. This mass difference allows unambiguous differentiation from endogenous compounds or unlabeled drug molecules during mass spectrometric analyses [1] [9]. The primary applications include:
Table 1: Key Chemical Properties of Clindamycin-13C,D3
Property | Specification |
---|---|
Molecular Formula | C1713CH30D3ClN2O5S |
CAS Registry Number | 2140264-63-5 |
Molecular Weight | 428.99 g/mol |
Isotopic Enrichment | >95% (HPLC); >99% deuterated forms [9] |
Position of Labeling | N-methyl group (¹³C and three deuterium atoms) |
Chemical Purity | >95% (HPLC) [2] |
Clindamycin-13C,D3 addresses critical challenges in pharmacokinetic research. Its near-identical physicochemical properties to unlabeled clindamycin ensure comparable extraction efficiency, chromatography, and ionization efficiency, while the mass shift enables specific detection. This dual characteristic makes it indispensable for:
Clindamycin undergoes hepatic metabolism to clindamycin sulfoxide and N-desmethylclindamycin. The 13C/D3 label remains intact through these transformations, allowing definitive identification of primary and secondary metabolites. Researchers have leveraged this to confirm that CYP3A4 mediates sulfoxidation, while esterases hydrolyze prodrugs like clindamycin palmitate [7] [10].
Table 2: Comparative Properties in Metabolism Studies
Parameter | Unlabeled Clindamycin | Clindamycin-13C,D3 | Analytical Advantage |
---|---|---|---|
Molecular Weight | 424.98 g/mol | 428.99 g/mol | 4 Da mass shift for selective detection |
Major Metabolic Pathway | Hepatic sulfoxidation | Identical pathway | Enables tracking of metabolite origins |
MS Detection (m/z) | 425.2 [M+H]+ | 429.2 [M+H]+ | Eliminates background interference |
Protein Binding | 65–85% (α1-glycoprotein) | Identical binding behavior | Accurate free drug measurement |
The evolution of clindamycin analogues reflects a continuous effort to overcome pharmacological limitations. Lincomycin, isolated from Streptomyces lincolnensis in 1962, served as the precursor. Chlorination of lincomycin yielded clindamycin in 1967, enhancing antibacterial potency and oral bioavailability. Subsequent analogues targeted three key areas:
The advent of isotopic labeling represented a paradigm shift from therapeutic modification to analytical utility. Clindamycin-13C,D3, first synthesized in the 2010s, emerged as part of this trend [8]. Its development paralleled advances in tandem mass spectrometry, which demanded isotopically distinct internal standards for precise quantification. The choice of 13C/D3 labeling at the metabolically stable N-methyl position ensures isotopic integrity during sample processing, a refinement over earlier deuterium-only versions susceptible to hydrogen-deuterium exchange [9].
Table 3: Milestones in Clindamycin Analog Development
Year | Analogue | Innovation | Purpose |
---|---|---|---|
1962 | Lincomycin | Parent compound from Streptomyces fermentation | First lincosamide antibiotic |
1967 | Clindamycin | 7(S)-Chloro substitution of lincomycin | Improved spectrum and bioavailability |
1970s | Clindamycin palmitate | Esterification with palmitic acid | Taste-masking for oral suspension |
1970s | Clindamycin phosphate | Phosphorylation at 2-hydroxyl group | Water-soluble IV formulation |
2010s | Clindamycin-13C,D3 | ¹³C and deuterium labeling at N-methyl group | Mass spectrometric internal standard |
2020s | Clindamycin sulfoxide-13C,D3 | Labeled oxidative metabolite | Metabolic pathway studies [10] |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7